Sodium chromate
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;dioxido(dioxo)chromium | |
|---|---|---|
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InChI |
InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1 | |
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InChI Key |
PXLIDIMHPNPGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2CrO4, CrNa2O4 | |
| Record name | SODIUM CHROMATE | |
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| Record name | SODIUM CHROMATE | |
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DSSTOX Substance ID |
DTXSID7032056 | |
| Record name | Sodium chromate | |
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Molecular Weight |
161.973 g/mol | |
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Physical Description |
Sodium chromate appears as a yellow crystalline solid. Used to make pigments for paints and inks, other chemicals, and as a wood preservative., Yellow hygroscopic solid; Soluble in water; [ICSC] Yellow crystals; [MSDSonline] Hygroscopic--forms several hydrates; [Ullmann], YELLOW HYGROSCOPIC CRYSTALS. | |
| Record name | SODIUM CHROMATE | |
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Solubility |
87.6 g/100 g water at 25 °C, In water, 44.3 wt% at 20 °C, 873 g/L water at 30 °C, 3.44 g/L methanol at 25 °C, Slightly soluble in ethanol, Solubility in water, g/100ml at 20 °C: 53 (good) | |
| Record name | SODIUM CHROMATE | |
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Density |
2.723 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.723 at 25 °C/4 °C, 2.7 g/cm³ | |
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Color/Form |
Yellow orthorhombic crystals | |
CAS No. |
7775-11-3, 10034-82-9, 12680-48-7 | |
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| Record name | Sodium chromate | |
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| Record name | Sodium chromate tetrahydrate | |
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| Record name | Chromium sodium oxide | |
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| Record name | Chromic acid (H2CrO4), sodium salt (1:2) | |
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Melting Point |
794 °C, 762 °C | |
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Synthesis and Advanced Manufacturing Methodologies of Sodium Chromate
Industrial-Scale Production Processes
The traditional and most widely used method for manufacturing sodium chromate (B82759) involves the high-temperature oxidative roasting of chromite ore. whiterose.ac.ukpyrometallurgy.co.za This ore is a complex spinel mineral with the general formula (Fe, Mg)Cr₂O₄. mdpi.com
Oxidative Roasting of Chromite Ores: Mechanisms and Optimization
The core of industrial sodium chromate production lies in the oxidative roasting of finely ground chromite ore with sodium carbonate (soda ash), and often with the addition of lime (calcium oxide). whiterose.ac.uksci-int.com This process is typically carried out in large rotary kilns. scribd.comsterc.org The fundamental chemical transformation involves the oxidation of trivalent chromium (Cr³⁺) in the ore to the hexavalent state (Cr⁶⁺), which then reacts with the sodium alkali to form water-soluble this compound. whiterose.ac.ukpyrometallurgy.co.za
A simplified representation of the main reaction is as follows: 4 FeCr₂O₄ + 8 Na₂CO₃ + 7 O₂ → 8 Na₂CrO₄ + 2 Fe₂O₃ + 8 CO₂
Following the roasting, the resulting solid mass, known as calcine, is leached with water to dissolve the this compound. pyrometallurgy.co.zasterc.org
Sodium carbonate is the essential alkali reactant, providing the sodium ions and creating the alkaline environment necessary for the oxidation of chromium. whiterose.ac.uk An excess of sodium carbonate is typically used to drive the reaction to completion. whiterose.ac.uk
Calcium oxide (lime) is frequently added to the roasting mixture to enhance the process efficiency. sci-int.comgoogle.com It serves several functions:
It helps maintain the porosity of the roasting mixture, which is crucial for allowing oxygen to access the reacting chromite particles. whiterose.ac.uk
It reacts with gangue materials like silica (B1680970) and alumina (B75360) present in the ore. whiterose.ac.ukmdpi.com This prevents these impurities from reacting with the sodium carbonate, which would otherwise form sodium silicates and aluminates, thereby reducing the yield of this compound. whiterose.ac.ukmdpi.com
The presence of CaO can lead to the formation of insoluble calcium compounds with impurities, simplifying the subsequent leaching process. mdpi.com
To maximize the yield of this compound and ensure economic viability, process parameters are carefully controlled and optimized.
| Parameter | Typical Range | Rationale |
| Temperature | 1000–1150 °C | Ensures a high reaction rate while avoiding excessive fusion or sintering of the charge, which would impede gas diffusion. whiterose.ac.ukmdpi.com |
| Time | 2–4 hours | Provides sufficient residence time in the kiln for the reaction to approach completion. sterc.orgresearchgate.net |
| Reactant Ratios | Stoichiometric excess of Na₂CO₃ | A higher molar ratio of Na₂CO₃ to Cr₂O₃ increases the availability of the alkali for the main reaction, pushing the equilibrium towards the formation of this compound. tandfonline.commdpi.com |
| Oxygen Supply | Oxidizing atmosphere | A sufficient supply of oxygen is crucial for the oxidation of Cr(III) to Cr(VI). google.com |
Recent studies have utilized response surface methodology to fine-tune these parameters, with one study identifying optimal conditions at 1050°C for 2.2 hours. researchgate.net Another optimization study achieved up to 98.6% Cr₂O₃ extraction at 1000 °C for 120 minutes with 120%–130% Na₂CO₃ addition. mdpi.com
Electrochemical Synthesis Pathways
As an alternative to the high-temperature roasting process, electrochemical methods are being developed, offering a potentially greener route to this compound production. researchgate.netamericanelements.com These methods operate at or near room temperature and can reduce the generation of solid waste and CO₂ emissions. researchgate.netnih.gov
This advanced methodology involves using ferrochromium, an alloy of iron and chromium, as the anode in an electrochemical cell. researchgate.netxmu.edu.cn The electrolysis is conducted in an alkaline medium, typically a sodium hydroxide (B78521) (NaOH) solution. researchgate.netnih.gov
During electrolysis, the chromium in the ferrochromium anode is oxidized to the hexavalent state, forming chromate ions (CrO₄²⁻). xmu.edu.cnciac.jl.cn These ions then combine with sodium ions from the electrolyte to produce this compound. researchgate.net The process can be influenced by factors such as NaOH concentration, temperature, and current intensity. researchgate.netnih.gov The iron in the alloy is also oxidized, typically forming iron(III) hydroxide, which can be separated from the this compound solution. ciac.jl.cn Research indicates that the electrochemical oxidation of chromium can proceed through two pathways: a direct oxidation from Cr(0) to Cr(VI) and a stepwise oxidation from Cr(0) to Cr(III) and then to Cr(VI). ciac.jl.cn This technology represents a promising cleaner production approach for the chromium chemical industry. nih.govcas.cn
Electrochemical Reaction Pathways of Chromium Species
The electrochemical synthesis of this compound (Na₂CrO₄) from chromium involves complex anodic oxidation processes. Research has identified several potential reaction pathways in alkaline solutions, such as sodium hydroxide (NaOH). The oxidation of metallic chromium (Cr(0)) to the hexavalent state (Cr(VI)) in chromate does not follow a single, simple mechanism but rather a series of steps that can vary based on conditions like electrode potential and electrolyte concentration.
Two primary pathways for the electrochemical oxidation of chromium in NaOH aqueous solution have been proposed. wikipedia.orgxmu.edu.cn One route involves the direct oxidation of elemental chromium to the hexavalent state, while the other is a stepwise process where chromium is first oxidized to a trivalent intermediate, such as chromium hydroxide (Cr(OH)₃), which is then further oxidized to the hexavalent state. wikipedia.orgxmu.edu.cn
The process can be summarized as follows:
Direct Pathway: Cr(0) → Cr(VI)
Stepwise Pathway: Cr(0) → Cr(III) → Cr(VI)
When the anode potential is negative, a film of Cr(OH)₃ can form on the chromium surface through electrochemical oxidation. xmu.edu.cn As the anode potential becomes more positive, this Cr(OH)₃ intermediate can then be oxidized to Cr(VI). xmu.edu.cn Studies using techniques like cyclic voltammetry and linear sweep voltammetry have confirmed that at sufficiently high alkaline concentrations (≥ 2 mol/L) and anodic potential (≥ 1.6 V vs. SCE), Na₂CrO₄ is formed. xmu.edu.cn
Further detailed investigations suggest the oxidation mechanism is even more intricate, involving multiple consecutive charge-transfer reactions. One study proposes that the oxidation of chromium to chromate proceeds through six distinct charge-transfer steps, culminating in a final, irreversible desorption of the chromate ion from the electrode surface. researchgate.net Another in-situ spectroscopic study identified a two-step behavior where the chromium layer first loses electrons to form chromate (CrO₄²⁻), which then enriches on the electrode surface and is subsequently oxidized further to dichromate (Cr₂O₇²⁻). researchgate.net
An alternative mechanism involves indirect oxidation, where reactive oxygen species generated in the electrolyte act as mediators. In concentrated alkaline solutions, the oxygen reduction reaction (ORR) can favor a one-electron pathway to produce superoxide (B77818) radicals. This superoxide can then oxidize Cr(III) species to Cr(VI), providing an indirect route for chromate formation. researchgate.net
Table 1: Summary of Proposed Electrochemical Oxidation Pathways for Chromium
| Proposed Pathway | Description | Key Intermediates | Source |
|---|---|---|---|
| Direct Oxidation | Elemental chromium is directly oxidized to the hexavalent state in a single conceptual step. | None | wikipedia.orgxmu.edu.cn |
| Stepwise Oxidation | Elemental chromium is first oxidized to a trivalent state before being further oxidized to the hexavalent state. | Cr(OH)₃ | wikipedia.orgxmu.edu.cn |
| Multi-Step Charge Transfer | The overall oxidation involves six sequential charge-transfer reactions at the electrode surface, followed by desorption. | Adsorbed intermediates | researchgate.net |
| Indirect Superoxide Mediation | Cr(III) is oxidized to Cr(VI) by superoxide radicals generated from the oxygen reduction reaction in the electrolyte. | Superoxide (O₂⁻) | researchgate.net |
Green Chemistry Approaches and Waste Stream Reduction in Electrochemical Production
Traditional production of this compound relies on high-temperature roasting of chromite ore with soda ash, a process that generates significant solid and liquid waste, posing environmental threats. researchgate.netnih.gov In response, electrochemical methods are being developed as a green chemistry alternative that can drastically reduce waste streams and energy consumption. researchgate.netnih.gov
A key green approach is the electrochemical oxidation of high-carbon ferrochromium in an aqueous sodium hydroxide solution, which can be conducted at room temperature and atmospheric pressure. researchgate.netnih.gov This method avoids the high temperatures (around 1100°C) of conventional roasting and prevents pollution at the source by converting chromium into a water-soluble form within a controlled electrochemical cell. wikipedia.orgresearchgate.net This process is noted for being a controllable and environmentally friendly production method. xmu.edu.cn
The integration of membrane technology into electrochemical synthesis represents another significant advancement in waste reduction. The use of ion-exchange membranes in an electrolysis cell allows for the creation of a closed-loop process. google.com For instance, in the electrosynthesis of sodium dichromate from this compound, a cation-exchange membrane separates the anode and cathode compartments. As chromate is converted to dichromate in the anode chamber, sodium ions migrate across the membrane to the cathode chamber, where they form sodium hydroxide. google.com This co-produced sodium hydroxide is a valuable chemical that can be fully utilized elsewhere, contributing to a zero-emission goal. google.com
These green electrochemical processes offer several advantages over traditional methods:
Reduced Energy Consumption: Operating at or near ambient temperatures avoids the massive energy input required for high-temperature kilns. researchgate.net
Waste Prevention: By eliminating the roasting and leaching steps of the traditional process, the generation of large volumes of chromium-containing solid residues and toxic dust is prevented. researchgate.net
By-product Valorization: Closed-loop systems with ion-exchange membranes allow for the capture and use of by-products, such as sodium hydroxide, turning a potential waste stream into a valuable commodity. google.com
In-Situ Purification: Some electrochemical processes can be combined with in-situ purification steps. For example, a one-pot hydrothermal treatment can follow the electrochemical oxidation of ferrochrome to remove impurities like soluble carbon and iron compounds from the resulting this compound electrolyte. researchgate.netnih.gov
Laboratory-Scale Preparation Techniques
On a laboratory scale, this compound can be prepared using methods that mirror industrial processes but are adapted for smaller quantities and standard lab equipment.
One common lab-scale method is the oxidative roasting of a chromium source with an alkaline flux. This can be performed using chromite ore (FeCr₂O₄) or a simpler chromium compound like chromium(III) oxide (Cr₂O₃). For small-scale preparations, a mixture of chromite ore, sodium hydroxide, and an oxidizing agent like sodium nitrate (B79036) can be heated. wikipedia.orgyoutube.com This reaction can proceed at significantly lower temperatures (as low as 350°C) than large-scale industrial roasting. wikipedia.org The general reaction for roasting with sodium carbonate is:
2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂ wikipedia.org
After roasting, the resulting calcined mass is cooled and leached with water. This compound is water-soluble, while impurities like iron oxides are not, allowing for separation by filtration. wikipedia.orgsci-int.com The yellow filtrate containing this compound can then be evaporated to crystallize the product. sci-int.com
A different laboratory synthesis route starts with elemental chromium metal. youtube.com This multi-step process involves:
Dissolution: Chromium metal is dissolved in an acid, such as hydrochloric acid, to produce a solution of a chromium(III) salt, like green chromium(III) chloride. youtube.com
Precipitation: A base, such as sodium carbonate or sodium hydroxide, is added to the chromium(III) solution. This neutralizes the excess acid and precipitates chromium as grayish-blue chromium(III) hydroxide. youtube.com
Oxidation: The chromium(III) hydroxide precipitate is separated and then oxidized to the hexavalent state. This can be achieved by reacting it with an oxidizing agent like sodium hypochlorite (B82951) (bleach). The insoluble hydroxide is converted to soluble, yellow this compound. youtube.com
Purification and Crystallization: The resulting solution is filtered to remove any solid impurities. The clear this compound solution is then concentrated by boiling, and upon cooling, yellow crystals of this compound form and can be collected. youtube.com
Integrated Process Design and Material Flow Analysis
An integrated process begins with raw material preparation, where chromite ore is crushed and mixed with alkaline fluxes like soda ash (sodium carbonate). sci-int.comscribd.com This mixture is fed into a roasting kiln, where it is heated under oxidizing conditions to convert the chromium into water-soluble this compound. scribd.comcore.ac.uk Material flow analysis at this stage focuses on the precise ratio of ore to flux and the control of temperature and residence time to maximize the conversion rate, which can reach over 98%. mdpi.com
The roasted clinker then moves to a leaching stage, where it is mixed with water (or recycled wash liquor) to dissolve the this compound. sci-int.comscribd.com The resulting slurry is separated, yielding a concentrated this compound solution (often called "yellow liquor") and an insoluble residue containing iron oxides and other gangue minerals. wikipedia.orgnasa.gov The design of a counter-current washing circuit is crucial here to maximize the recovery of chromate from the residue while minimizing water usage. google.com
The this compound solution then serves as the feedstock for producing other chromium chemicals. For example, it can be acidified to produce sodium dichromate. wikipedia.orgscribd.com In a modern integrated plant, this conversion is often done via electrolysis in a membrane cell, which co-produces valuable sodium hydroxide, demonstrating a circular economy principle within the process flow. google.com
Process simulation software is increasingly used to model and optimize these integrated systems. researchgate.netresearchgate.net By creating detailed mass and energy balances for each unit operation, designers can identify bottlenecks, optimize heat exchange networks, and evaluate the economic and environmental performance of different process configurations, such as those using sub-molten salt technology to reduce energy consumption. researchgate.netresearchgate.net
Utilization of Industrial By-products for Production
A significant advancement in this compound manufacturing involves shifting from raw chromite ore to the utilization of by-products from other industries as the primary chromium source. High-carbon ferrochromium, an alloy of iron and chromium produced in large quantities for the steel industry, is a key example. researchgate.netnih.gov
Instead of the energy-intensive roasting of ore, ferrochromium can be used as the anode in an electrochemical process. researchgate.netnih.gov This approach, often conducted in a sodium hydroxide electrolyte, directly oxidizes the chromium in the alloy to form this compound. researchgate.netnih.gov This method effectively integrates the waste or lower-grade products of the metallurgical industry into the value chain of the chemical industry.
The advantages of using ferrochromium include:
Lower Energy Requirements: The electrochemical process operates at much lower temperatures than traditional roasting. researchgate.net
Reduced Solid Waste: It bypasses the ore roasting step, which is the main source of solid chromium-containing waste residues. researchgate.net
Circular Economy: It provides a productive use for an industrial by-product, reducing the need for virgin raw material extraction. google.com
Recycling of Chromic Waste Streams
The chromium chemical industry generates various waste streams, including solid residues from ore processing and liquid effluents from applications like electroplating. whiterose.ac.ukutwente.nl Integrated manufacturing designs increasingly incorporate technologies to recycle these chromic wastes, recovering valuable chromium and preventing environmental contamination.
Recycling Solid Roasting Residues: The traditional soda-ash roasting of chromite ore is not perfectly efficient, and a portion of the chromium remains unreacted in the solid waste residue. researchgate.net This residue can be re-processed to recover the remaining chromium. The material can be subjected to a secondary roasting process, again with soda ash, to convert the residual chromium oxides into soluble this compound. researchgate.net Research has focused on optimizing the kinetics of this secondary reaction to make the recovery economically viable and to minimize the final volume of waste requiring disposal. researchgate.netresearchgate.net
Recycling Liquid Waste Streams: Wastewaters from industries like metal finishing and electroplating can contain significant concentrations of hexavalent chromium. utwente.nl Instead of simply treating this for disposal, it can be recycled to produce this compound. Various techniques are employed:
Electrolytic Processes: Chromate ions in industrial effluents can be transformed via electrolytic methods into a solid mix of oxides. This solid material can then be collected and used as a feedstock in the this compound production process. researchgate.net
Liquid Ion Exchange: Technologies like anionic liquid ion exchange (A-LIX™) can selectively extract Cr(VI) from wastewater. In this process, the wastewater is mixed with a specific organic extractant that captures the chromate ions. The loaded extractant is then stripped with a sodium hydroxide solution, which releases the chromium as a concentrated this compound solution, ready for reuse. The extractant is regenerated and recycled within the process. sterc.org
Adsorption and Regeneration: Activated carbon can be used to adsorb chromium from rinse waters. The carbon can then be regenerated with a caustic solution, which recovers the chromium and allows for the reuse of the carbon. This method is particularly suitable for recovering this compound from more dilute waste streams. epa.gov
Advanced Spectroscopic and Structural Investigations of Sodium Chromate
Crystal Structures and Polymorphism of Sodium Chromate (B82759) Hydrates
The solid-state structure of sodium chromate is characterized by its ability to form various hydrates, each with distinct crystallographic properties. The study of these forms, along with the anhydrous state, reveals the intricate packing and coordination environments of the sodium and chromate ions.
Single crystals of this compound decahydrate (B1171855) (Na₂CrO₄·10H₂O) and this compound sesquihydrate (Na₂CrO₄·1.5H₂O) have been synthesized from aqueous solutions and their structures determined through X-ray diffraction. researchgate.net The decahydrate is isostructural with Glauber's salt (sodium sulfate (B86663) decahydrate). researchgate.net In contrast, the sesquihydrate represents a novel structure type, confirming its existence which had previously been a subject of debate. researchgate.net
The crystallographic data for these two hydrates, determined at -100 °C, are summarized below. researchgate.net
| Compound | This compound Decahydrate (I) | This compound Sesquihydrate (II) |
| Formula | Na₂CrO₄·10H₂O | Na₂CrO₄·1.5H₂O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2(1)/c | F2dd |
| a (Å) | 11.5356(12) | 6.7797(8) |
| b (Å) | 10.4989(9) | 8.6548(10) |
| c (Å) | 12.9454(13) | 35.078(5) |
| β (°) ** | 107.489(8) | 90 |
| Volume (ų) ** | 1495.4(2) | 2058.3(5) |
| Z | 4 | 16 |
In the decahydrate structure, there are two crystallographically independent sodium atoms, each coordinated by six water molecules, forming distorted octahedra. researchgate.net These [Na(H₂O)₆] octahedra are linked by sharing edges, creating chains that run parallel to the c-axis. researchgate.net The chromate ([CrO₄]²⁻) tetrahedra within this structure are disordered between two possible positions. researchgate.net The structure is further stabilized by a network of hydrogen bonds between the water molecules and the oxygen atoms of the chromate ions. researchgate.net
The sesquihydrate structure is more complex. The sodium cations are found in two different coordination environments: distorted [NaO₄(H₂O)₂] octahedra and [NaO₄(H₂O)] square pyramids. researchgate.net The octahedra share common edges to form zig-zag chains along the govinfo.gov and [1-10] directions, which form the structural backbone. researchgate.net These chains are organized into layers parallel to the (001) plane and are interconnected by the [CrO₄]²⁻ tetrahedra and hydrogen bonds. researchgate.net The linkage between these layers is provided by sheets of corner-sharing tetragonal pyramids. researchgate.net
Anhydrous this compound (Na₂CrO₄) possesses an orthorhombic crystal structure at room temperature. tandfonline.com It undergoes a polymorphic phase transition at higher temperatures. tandfonline.comresearchgate.net At approximately 686 K (413 °C), the orthorhombic form transforms into a hexagonal structure. tandfonline.com This reversible structural phase transition has been studied using thermal analysis and X-ray diffraction. tandfonline.comwikipedia.org
| Compound | Anhydrous this compound (α-Na₂CrO₄) |
| Crystal System | Orthorhombic |
| Space Group | Amam |
| a (Å) | 7.138 |
| b (Å) | 9.259 |
| c (Å) | 5.861 |
| Z | 4 |
| Transition Temp. | 686 K (to Hexagonal Phase) |
X-ray crystallography is the fundamental technique used to determine the precise atomic and molecular structure of crystalline materials like this compound and its hydrates. royalsocietypublishing.org The method involves directing a beam of X-rays onto a single crystal of the compound. researchgate.net The crystal lattice diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots. royalsocietypublishing.org By measuring the angles and intensities of these diffracted beams, researchers can construct a three-dimensional electron density map of the crystal. royalsocietypublishing.org
Spectroscopic Characterization Techniques
Spectroscopic methods are vital for probing the vibrational properties and electronic transitions of the chromate ion, both in the solid state and in solution. These techniques provide insights into molecular structure, bonding, and chemical equilibria.
Raman spectroscopy is a powerful tool for studying the vibrational modes of the chromate ion. When the frequency of the excitation laser approaches or coincides with an electronic absorption band of the molecule, a phenomenon known as the Resonance Raman Effect (RRE) occurs, leading to a significant enhancement of specific Raman signals. tandfonline.comacs.org
Resonance Raman spectra have been obtained for the chromate ion (CrO₄²⁻) in both aqueous solutions and solid form. tandfonline.comacs.org A key finding is the observation of high-intensity overtone progressions of the totally symmetric stretching vibration (ν₁) of the chromate tetrahedron. tandfonline.comacs.org This "breathing" mode is strongly enhanced under resonance conditions. researchgate.net The observation of these overtones allows for the calculation of anharmonicity constants and harmonic frequencies for this vibrational mode. tandfonline.comacs.org
The relative intensities of the Raman bands in the resonance case can be correlated with the electronic absorption spectrum of the chromate ion. tandfonline.comacs.org Studies have also compared the pre-resonance and true resonance cases for the chromate ion. tandfonline.com The excitation profile, which plots the intensity of a Raman band versus the excitation wavelength, for the ν₁ band of alkali metal chromates maximizes at the electronic band maximum. researchgate.net This behavior provides detailed information about the nature of the electronic transition responsible for the ion's color. researchgate.net
In aqueous solutions, the chromate ion exists in equilibrium with other related species, primarily bichromate (HCrO₄⁻) and dichromate (Cr₂O₇²⁻), depending on the pH and total chromium concentration. acs.orgut.ac.ir The chemical equilibria between these species have been investigated using infrared (IR) and X-ray absorption fine structure (XAFS) spectroscopy. acs.orgut.ac.ir
Quantitative analysis of IR spectra allows for the identification of individual vibrational bands for each of the three species (CrO₄²⁻, HCrO₄⁻, and Cr₂O₇²⁻). ut.ac.ir A dilution study at a constant low pH demonstrated a shift from dichromate dominance at high concentrations to bichromate dominance at low concentrations, unequivocally confirming the presence of the bichromate species in solution. ut.ac.ir The equilibrium constants derived from this IR data are in good agreement with previously reported values. ut.ac.ir
Advanced Spectroscopic Probes for Chromium Speciation
The speciation of chromium, particularly distinguishing between the hexavalent [Cr(VI)] and trivalent [Cr(III)] forms, is crucial due to their differing chemical properties. Advanced spectroscopic techniques offer powerful tools for in-situ characterization of chromium species in various environments.
Direct UV-visible spectrophotometry is a method used for the quantification of Cr(VI) in aqueous solutions. The technique is based on the yellow color of the chromate ion. The absorption characteristics of Cr(VI) are pH-dependent; in acidic conditions, the protonated form, HCrO₄⁻, exhibits a maximum absorption at approximately 350 nm. academie-sciences.fr In alkaline conditions (above a pKa of 6.4), the dominant species is the chromate ion, CrO₄²⁻, which has an absorption maximum at 373 nm. academie-sciences.fr This shift allows for the study of acid-base speciation of Cr(VI). academie-sciences.fr
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a sensitive technique for differentiating between Cr(VI) and Cr(III). acs.org The two species exhibit distinct spectral features in SERS. acs.org The SERS signals are also pH-dependent, with the most prominent signals for Cr(VI) observed at a pH of 10, where the dominant species is the CrO₄²⁻ anion. acs.orgnih.gov This suggests that the CrO₄²⁻ ion is physisorbed onto the SERS substrate. nih.gov The concentration curve of Cr(VI) using this method follows a Langmuir sorption isotherm. nih.gov For Cr(III), the strongest SERS features are typically observed at a pH of around 5.5. acs.org
Other spectroscopic methods employed for chromium speciation include ion chromatography, which separates ions based on their affinity to an ion exchanger, and atomic absorption spectroscopy. mdpi.com High-performance liquid chromatography (HPLC) coupled with UV detection and solid-phase extraction has also been utilized for the separation and speciation of Cr(III) and Cr(VI) in aqueous media. mdpi.com Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS), Temperature-Programmed Reduction (TPR), and Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) are essential for a comprehensive understanding of chromium's surface chemistry and oxidation states. uu.nl
Spectroscopy and Photochemistry of Chromate Ester Cluster Ions
The study of chromate ester cluster ions in the gas phase provides molecular-level insights into the photochemical mechanisms of chromate compounds. acs.org Electrospray ionization (ESI) of a solution of sodium dichromate in a methanol/water mixture generates chromate ester cluster ions, specifically of the form Naₙ[CrO₃(OCH₃)]ₙ₊₁⁻. acs.orgnih.govacs.org The most prominent of these are the dimer (n=1), Na[CrO₃(OCH₃)]₂⁻, and the trimer (n=2), Na₂[CrO₃(OCH₃)]₃⁻ anions. acs.org
Photodissociation spectroscopy of these mass-selected ions reveals their behavior upon irradiation with photons in the visible and near-UV range (2 to 5.6 eV). acs.orgnih.govacs.org The photodissociation spectra of these cluster ions are very similar to the UV/vis absorption spectra of the original sample solution, with only minor solvatochromic shifts of less than 0.1 eV. acs.orgnih.govacs.org The electronic excitations observed in this energy range are attributed to ligand-to-metal charge transfer (LMCT) transitions, where electron density is shifted from the oxygen ligands to the chromium center within the chromate ester. acs.orgnih.govacs.org
Upon irradiation, the cluster ions undergo dissociation through two primary pathways:
Intracluster reactions: These involve the reduction of the chromium centers. acs.orgnih.govacs.org The cleavage of the chromate ester bond is a primary photochemical process, resulting in the reduction of Cr(VI) to Cr(V). researchgate.net
Evaporative processes: This pathway leads to the loss of a neutral Na[CrO₃(OCH₃)] salt unit. acs.orgnih.govacs.org
Reaction Mechanisms and Chemical Reactivity of Sodium Chromate
Oxidative Properties and Organic Transformations Mediated by Sodium Chromate (B82759)
Sodium chromate and its related chromium(VI) compounds, such as sodium dichromate, are potent oxidizing agents. nih.gov Their utility in organic synthesis stems from their ability to facilitate a variety of oxidative transformations. While often used in conjunction with an acid, which converts the chromate to the more strongly oxidizing dichromate, the fundamental reactive species is chromium(VI).
Potassium dichromate(VI) solution, when acidified with dilute sulfuric acid, is a common oxidizing agent in organic chemistry. libretexts.org It is considered a reasonably strong oxidant but is not typically so powerful as to cause extensive degradation of organic molecules. libretexts.org Specific applications include the oxidation of primary alcohols to aldehydes and further to carboxylic acids, as well as the oxidation of secondary alcohols to ketones. libretexts.org For instance, (homo-)allylic and (homo-)propargylic alcohols can be oxidized to their corresponding carboxylic acids using sodium periodate (B1199274) with sodium dichromate as a catalyst. researchgate.net
The oxidative power of chromates is also harnessed in the dehydrogenation of various heterocyclic compounds. For example, potassium dichromate in glacial acetic acid has been used for the oxidative dehydrogenation of tetrahydro-β-carbolines. beilstein-journals.org
Acid-Base Equilibria and Interconversion Reactions with Dichromate
In aqueous solutions, this compound exists in a pH-dependent equilibrium with sodium dichromate. The yellow chromate ion (CrO₄²⁻) is predominant in basic or alkaline conditions, while the orange dichromate ion (Cr₂O₇²⁻) is favored in acidic conditions. libretexts.orgyoutube.comdoubtnut.com
The interconversion is governed by the following chemical equilibrium:
2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l) pearson.com
According to Le Chatelier's principle, adding an acid (increasing H⁺ concentration) to a yellow solution of chromate ions will shift the equilibrium to the right, resulting in the formation of orange dichromate ions. libretexts.orgyoutube.com Conversely, adding a base (like sodium hydroxide) will consume H⁺ ions, shifting the equilibrium to the left and converting the orange dichromate back to yellow chromate ions. libretexts.orgyoutube.com This reversible reaction is a classic demonstration of chemical equilibrium and the influence of pH.
| Condition | Dominant Ion | Solution Color | Equilibrium Shift |
| Acidic (Low pH) | Dichromate (Cr₂O₇²⁻) | Orange | Right |
| Basic (High pH) | Chromate (CrO₄²⁻) | Yellow | Left |
Catalytic Mechanisms in Diverse Chemical Processes
Sodium dichromate is a critical additive in the industrial electrolytic production of sodium chlorate (B79027). researchgate.netdoi.org Its role is multifaceted. Primarily, it serves to enhance the efficiency of the process by inhibiting cathodic side reactions. doi.orgresearchgate.net During electrolysis, a thin film of chromium(III) hydroxide (B78521) is formed on the cathode, which suppresses the unwanted reduction of hypochlorite (B82951) and chlorate ions. utwente.nlsci-hub.st
Furthermore, chromate species catalyze the chemical conversion of hypochlorite to chlorate in the bulk electrolyte. researchgate.netutwente.nl This acceleration of the desired formation reaction leads to a lower steady-state concentration of hypochlorite. researchgate.netdoi.org A reduced hypochlorite level, in turn, minimizes its decomposition to oxygen at the anode, thereby improving current efficiency and operational safety. researchgate.netdoi.org The rate of this catalyzed reaction has an apparent order of 2.2 with respect to the hypochlorite species. researchgate.net
The thin film of chromium(III) hydroxide that deposits on the cathode from the reduction of chromate ions acts as a selective barrier. doi.orgutwente.nl This film effectively hinders the reduction of oxychlorides but has only a limited inhibitory effect on the desired hydrogen evolution reaction (HER). researchgate.netutwente.nl This selective passivation ensures that the cathodic current is directed almost exclusively toward hydrogen production, achieving current efficiencies for HER of approximately 100% in electrolytes containing dichromate. utwente.nl
The key active species in the catalytic cycle within the chlorate process is the reductively deposited film on the cathode. researchgate.netdoi.org This film has been identified as a form of chromium(III) hydroxide, often represented as Cr(OH)₃·nH₂O. researchgate.netdoi.org It is formed when hexavalent chromium (Cr(VI)) from the dissolved sodium dichromate is reduced at the cathode surface. doi.org
Once formed, this chromium(III)-based layer passivates the electrode surface. wikipedia.org This passivation is crucial for the process's efficiency, as it creates a barrier that prevents the electrochemical reduction of hypochlorite and chlorate ions. sci-hub.st Analysis of surfaces after electrolysis confirms the presence of this chromium-hydroxide film. doi.org The film establishes an adverse potential gradient that hinders the reduction of unwanted species while still permitting the hydrogen evolution reaction to proceed. sci-hub.st
Electrochemical Behavior and Surface Interaction Phenomena
The electrochemical behavior of this compound in electrolytic systems is dominated by its reduction at the cathode and the subsequent interaction of the resulting species with the electrode surface. In processes like industrial chlorate production, the reduction of the Cr(VI)O₄²⁻ ion leads to the formation and deposition of a Cr(III)-based film on the cathode surface. researchgate.net
This surface film, primarily composed of chromium(III) hydroxide, alters the electrochemical properties of the electrode. utwente.nl It acts as a passivation layer, which is a non-reactive film that inhibits further electrochemical reactions. wikipedia.orgmdpi.com The primary function of this layer is to suppress the cathodic reduction of hypochlorite (OCl⁻) and chlorate (ClO₃⁻) ions. sci-hub.st This is a critical function, as these reductions represent a loss of efficiency in the chlorate manufacturing process. doi.org
Electrochemical studies using techniques like the electrochemical Quartz Crystal Microbalance (eQCM) show that a film is deposited on the electrode surface upon the reduction of chromate. researchgate.net This layer effectively blocks certain reduction reactions while allowing others, like the hydrogen evolution reaction, to continue, a phenomenon known as selective catalysis. researchgate.netutwente.nl The formation of this passivating film is a key example of surface interaction phenomena driven by the electrochemical transformation of this compound.
Passivation Mechanisms on Metal Surfaces (e.g., Brass, Aluminum Alloys)
The mechanism by which this compound induces passivation varies depending on the metal substrate. Its action on alloys like brass and aluminum involves the formation of a protective layer that inhibits the electrochemical reactions responsible for degradation.
On Aluminum Alloys: this compound is a highly effective corrosion inhibitor for aluminum alloys. The primary mechanism involves the reduction of the hexavalent chromium (Cr⁶⁺) in the chromate ion to trivalent chromium (Cr³⁺) on the metal surface. osu.eduampp.org This process results in the formation of a durable, passive film composed mainly of chromium(III) hydroxide [Cr(OH)₃] or chromium(III) oxide (Cr₂O₃). osu.edu This film is extremely protective and insoluble, effectively isolating the underlying aluminum from the corrosive environment. osu.edu
The process is self-healing; if the passive film is mechanically damaged, the soluble Cr⁶⁺ ions present in the environment can migrate to the exposed site, reduce to Cr³⁺, and repair the protective layer. jmest.org Research on AA7050-T7451 aluminum alloy has shown that the addition of this compound to a sodium chloride solution significantly reduces the density of local corrosion sites. researchgate.netampp.org The chromate ions inhibit the dissolution of active intermetallic phases, such as the S-phase (Al₂CuMg), and raise the pitting potential of the alloy. researchgate.netampp.org
On Brass: The passivation of brass (an alloy of copper and zinc) in a this compound solution is an electrochemical process. Studies have shown that effective passivation can be achieved by immersing brass in an acidified this compound bath and applying an anodic current. nmlindia.orgnmlindia.org During this process, some copper and zinc ions form on the brass surface. These metallic ions react with the chromate, leading to the formation of small, protective crystals on the surface. nmlindia.orgnmlindia.org
The effectiveness of this passivation is dependent on factors like pH and current density. At a neutral or alkaline pH, chromate ions are adsorbed onto the brass surface, improving its passivity and suppressing corrosion and dezincification. peacta.org However, in highly acidic environments (e.g., pH 2.4), chromate can act as a depolarizer and accelerate corrosion. peacta.org Research indicates a specific current density is crucial for optimal film adherence; for instance, a current density of 55 µA/cm² was found to produce the most adherent passive film on brass, while higher densities resulted in no visible film. nmlindia.orgnmlindia.org This process is thought to retard dezincification, a common corrosion mechanism in brass where zinc is selectively leached from the alloy. nmlindia.org
Influence on Anodic and Cathodic Reaction Kinetics in Corrosion Inhibition
This compound is classified as a mixed-type inhibitor, meaning it influences both the anodic (metal dissolution) and cathodic (typically oxygen reduction) reactions in a corrosion cell. rsc.orgchesci.com However, its effect is often more pronounced on the cathodic reaction.
Influence on Cathodic Kinetics: The primary cathodic reaction in neutral, aerated solutions is the oxygen reduction reaction (ORR). This compound is a powerful suppressor of this reaction. ampp.org On aluminum alloys, chromate is particularly effective at inhibiting the ORR on cathodic sites, which are often copper-rich intermetallic particles. researchgate.netdtic.mil The formation of a Cr(III)-rich film on these active sites blocks the adsorption of oxygen or impedes electron transfer, thereby slowing the rate of the cathodic reaction. dtic.mil Studies on AA7050-T7451 have demonstrated that this compound can reduce the ORR cathodic kinetics by at least one order of magnitude on materials like Type 316 stainless steel and the Al₂CuMg S-phase. researchgate.netampp.org Similarly, for Al 2024-T3, the addition of even small amounts of sodium dichromate (10⁻⁵ M) to a sodium chloride solution can reduce the ORR rate by about an order of magnitude. ampp.org
For other metals like tin-coated steel, chromates also act as mixed inhibitors, reducing both anodic and cathodic currents, though the effect on the anodic polarization can be more significant. chesci.com
Below is an interactive table summarizing the effect of this compound on the corrosion kinetics of different metals.
| Metal/Alloy | Effect on Cathodic Reaction (ORR) | Effect on Anodic Reaction | Dominant Mechanism |
| Aluminum Alloys (e.g., AA7050, AA2024) | Strong inhibition; reduces ORR rate by ~1 order of magnitude or more. ampp.orgresearchgate.netampp.org | Inhibition; raises pitting potential and inhibits dissolution of active intermetallics. researchgate.netampp.org | Formation of a Cr(III) oxide/hydroxide passive film; acts as a mixed inhibitor with strong cathodic effects. osu.edudtic.mil |
| Brass (Cu-Zn Alloy) | Inhibition at neutral/alkaline pH. peacta.org | Inhibition at neutral/alkaline pH by improving passivity. peacta.org | Adsorption of chromate ions and formation of a crystalline protective layer. nmlindia.orgpeacta.org |
| Steel (Tin-Coated) | Inhibition; reduces cathodic currents. chesci.com | Inhibition; significant anodic polarization. chesci.com | Mixed-type inhibition through adsorption or film formation. chesci.com |
Theoretical and Computational Chemistry of Sodium Chromate Systems
Quantum Mechanical Approaches to Electronic Structure and Bonding
Quantum mechanical calculations are essential for elucidating the electronic structure and bonding characteristics of sodium chromate (B82759). The chromate anion (CrO₄²⁻) is the key chemical entity, and its properties are central to the behavior of the sodium salt.
Molecular Geometry: The chromate anion exhibits a tetrahedral geometry, which is consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with four bonding pairs of electrons. webqc.org The chromium atom is at the center, bonded to four oxygen atoms. X-ray diffraction studies have confirmed the Cr-O bond lengths to be approximately 1.64 angstroms, with the O-Cr-O bond angles being the ideal tetrahedral angle of 109.5 degrees. webqc.org
Electronic Configuration and Hybridization: In the chromate ion, chromium has a +6 oxidation state, with an electron configuration of [Ar]3d⁰. The tetrahedral arrangement is a result of sp³ hybridization of the chromium atomic orbitals. webqc.org
Molecular Orbital Theory: Molecular orbital (MO) theory provides a more detailed description of the bonding. It describes the formation of bonding and antibonding orbitals from the atomic orbitals of chromium and oxygen. royalsocietypublishing.orgbritannica.com In the chromate ion, π bonding can occur through the donation of electrons from the oxygen ligands to the empty d orbitals of the chromium atom. britannica.com Self-consistent field molecular orbital calculations have been employed to describe the bonding in the chromate ion, providing insights into its ground and excited states. royalsocietypublishing.orgcapes.gov.br
Spectroscopic Features: The electronic structure gives rise to distinct spectroscopic properties. The electronic absorption spectra of aqueous sodium chromate solutions show strong charge-transfer bands at 273 nm and 372 nm. webqc.org Infrared spectroscopy identifies characteristic Cr-O stretching vibrations, while Raman spectroscopy shows a strong symmetric stretching mode. webqc.org Computational models have been developed to calculate and predict these transition energies and moments, which show good agreement with experimental spectra. royalsocietypublishing.org
Table 1: Calculated and Experimental Properties of the Chromate Ion
| Property | Value | Source |
| Geometry | Tetrahedral | webqc.org |
| Cr-O Bond Length | ~1.64 Å | webqc.org |
| O-Cr-O Bond Angle | 109.5° | webqc.org |
| Cr Oxidation State | +6 | webqc.org |
| Hybridization | sp³ | webqc.org |
| Electronic Absorption Bands | 273 nm, 372 nm | webqc.org |
| Band Gap | 3.3328 eV | cscs.ch |
Thermodynamic Modeling of Formation and Reaction Pathways
Thermodynamic modeling is critical for understanding the feasibility and conditions of reactions involving this compound, particularly its industrial production from chromite ore.
2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂ wikipedia.orgsciencemadness.org
Thermodynamic calculations, including the determination of Gibbs free energy change (ΔG), are used to predict the spontaneity of this and other related reactions at various temperatures. researchgate.netlumenlearning.com The standard Gibbs free energy changes for the reactions to form this compound and other sodium compounds from chromite ore and sodium carbonate are negative at typical roasting temperatures (1173-1473 K), indicating that these reactions are thermodynamically favorable.
Studies have shown that the addition of salts like sodium chloride can lower the equilibrium temperature for the decomposition of the stable spinel structure of chromite, thereby favoring the formation of this compound at lower temperatures. researchgate.netresearchgate.netresearchgate.net
Table 2: Standard Thermodynamic Properties of this compound
| Property | Value | Source |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1329 kJ/mol | wikipedia.org |
| Standard Molar Entropy (S⦵₂₉₈) | 174.5 J/mol·K | wikipedia.org |
| Gibbs Free Energy of Formation (ΔfG⦵) | -1232 kJ/mol | wikipedia.org |
| Heat Capacity (C) | 142.1 J/mol·K | wikipedia.org |
| Heat of Fusion | 5,810 cal/mol | cdc.gov |
| Melting Point | 1,065 K (792 °C) | cdc.govgeeksforgeeks.org |
Table 3: Gibbs Free Energy of Formation for Reactions in Chromite Roasting
| Reaction | Temperature (K) | ΔG (kJ/mol) | Source |
| 2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂ | 1173 - 1473 | Negative | |
| Fe₂O₃ + Na₂CO₃ → Na₂O·Fe₂O₃ + CO₂ | 1173 - 1473 | Negative | |
| Al₂O₃ + Na₂CO₃ → Na₂O·Al₂O₃ + CO₂ | 1173 - 1473 | Negative | |
| SiO₂ + Na₂CO₃ → Na₂O·SiO₂ + CO₂ | 1173 - 1473 | Negative |
Kinetic Modeling of Complex Reaction Systems Involving this compound
Kinetic modeling focuses on the rates of reactions involving this compound and the factors that influence them, such as temperature, reactant concentrations, and the presence of catalysts.
In another study on the extraction of chromium as this compound from stainless steel dust via soda ash roasting, the formation of this compound was found to occur on the surface of Cr₂O₃ particles. researchgate.net The activation energy for this process was determined to be 39 kJ/mol. researchgate.net
Kinetic models have also been developed for other reactions of this compound. For instance, in a study on the separation of this compound from a highly alkaline solution by precipitation with barium hydroxide (B78521), the apparent activation energy for the reaction was found to be 6.870 kJ/mol. rsc.org
Table 4: Kinetic Parameters for Reactions Involving this compound
| Reaction System | Rate-Controlling Step | Temperature Range (K) | Apparent Activation Energy (Ea) | Source |
| Alkali roasting of chromite ore | Cation diffusion | 973 - 1173 | 205 - 220 kJ/mol | tandfonline.com |
| Alkali roasting of chromite ore | Gaseous diffusion | > 1173 | 45 - 48 kJ/mol | tandfonline.com |
| Soda ash roasting of stainless steel dust | Topochemical reaction | 873 - 1173 | 39 kJ/mol | researchgate.net |
| Precipitation with Ba(OH)₂ in alkaline media | Not specified | 303 - 363 | 6.870 kJ/mol | rsc.org |
Application of Machine Learning Algorithms in Process Optimization and Predictive Modeling
Machine learning algorithms are increasingly being applied to optimize the industrial processes for this compound production and to develop predictive models for its performance in various applications.
One of the key areas of application is the optimization of the chromite roasting process to maximize the yield of this compound while minimizing energy consumption and environmental impact. saimm.co.za Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques that has been successfully used for this purpose. researchgate.netsaimm.co.zaresearchgate.net
In a study optimizing the roasting of chromite with sodium chloride to produce this compound, RSM was used to develop predictive models and identify the optimal operating conditions. researchgate.netsaimm.co.za The study investigated the effects of temperature, time, and the ratio of chromite to sodium chloride on the yield of this compound. researchgate.netsaimm.co.za The optimal conditions were determined to be a temperature of 1050°C, a time of 2.2 hours, and a Cr:NaCl ratio of 1:1.5. researchgate.netsaimm.co.za
Machine learning models can also be used for predictive modeling in other areas related to chromates. For example, predictive models are being developed to forecast the lifetime of non-chromate coatings used for corrosion prevention, which could help in the development of safer alternatives to chromate-based coatings. lunalabs.us
Table 5: Example of Process Optimization using Response Surface Methodology (RSM) for this compound Production
| Parameter | Range Studied | Optimal Value | Source |
| Roasting Temperature | 800 - 1200 °C | 1050 °C | researchgate.netsaimm.co.za |
| Roasting Time | 1 - 4 hours | 2.2 hours | researchgate.netsaimm.co.za |
| Chromite:NaCl Ratio | 1:0.5 - 1:2 | 1:1.5 | researchgate.netsaimm.co.za |
Environmental Science and Remediation Strategies for Chromate Contamination
Environmental Fate and Transport of Hexavalent Chromium Species
The environmental behavior of hexavalent chromium [Cr(VI)], often originating from soluble compounds like sodium chromate (B82759), is dictated by a complex interplay of geochemical and hydrogeological factors. Once released into the environment, Cr(VI) is highly mobile in both soil and aquatic systems due to its anionic nature, primarily existing as chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) ions. nih.govclu-in.org Its transport is significantly influenced by the site's specific conditions, including pH, redox potential (Eh), and the presence of other chemical species.
Under oxidizing conditions and at a pH above 6, Cr(VI) is the predominant and more mobile form of chromium. geospatialworld.net However, its fate is intrinsically linked to its potential for reduction to the less toxic and significantly less mobile trivalent chromium [Cr(III)]. This reduction can be facilitated by various naturally occurring substances. For instance, ferrous iron [Fe(II)], which can be present in minerals or dissolved in groundwater, is a primary agent for the reduction of Cr(VI). geospatialworld.net Organic matter within soil and sediments also serves as a crucial reductant, with surface-bound natural organic matter (NOM) effectively reducing Cr(VI) to Cr(III), which then becomes immobilized through adsorption or precipitation. electrochemsci.org
The persistence of Cr(VI) in the environment can be prolonged under certain conditions. For example, in organic soils, the formation of chemical adducts between Cr(VI) and humic acids can hinder its reduction to Cr(III). hgiworld.com The process of natural attenuation, where these natural reduction processes limit the spread of contamination, is a key consideration in the environmental management of chromate plumes. chemicalindustryjournal.co.ukresearchgate.net However, the capacity of an aquifer to naturally reduce Cr(VI) must be carefully evaluated, as it depends on the availability of reducing agents and the rate of reduction relative to the rate of groundwater transport. researchgate.net
The mobility of Cr(VI) can also be influenced by the mineralogy of the soil and aquifer materials. While adsorption of Cr(VI) onto clay minerals and other soil components can occur, it is generally less significant than the immobilization that follows its reduction to Cr(III). mdpi.com The interplay between mobile Cr(VI) in fractures and immobile porewater in the rock matrix can also lead to significant attenuation of a chromate plume through diffusion and reaction processes. nih.gov
Table 1: Factors Influencing the Environmental Fate of Hexavalent Chromium
| Factor | Influence on Hexavalent Chromium |
| pH | Higher pH (alkaline) generally favors the stability and mobility of Cr(VI). |
| Redox Potential (Eh) | Oxidizing conditions (high Eh) maintain chromium in its hexavalent state, while reducing conditions (low Eh) promote its conversion to trivalent chromium. |
| Organic Matter | Can act as a reductant, converting Cr(VI) to the less mobile Cr(III). electrochemsci.org |
| Iron-Containing Minerals | Ferrous iron [Fe(II)] is a significant natural reductant of Cr(VI). geospatialworld.net |
| Soil and Aquifer Mineralogy | The presence of clays (B1170129) and other minerals can influence Cr(VI) adsorption, though reduction to Cr(III) is the primary immobilization mechanism. |
Advanced Analytical Techniques for Environmental Monitoring and Speciation
Accurate monitoring and speciation of chromium are critical for assessing the environmental risk posed by sodium chromate contamination and for designing effective remediation strategies. The significant difference in toxicity and mobility between Cr(VI) and Cr(III) necessitates analytical methods that can distinguish between these two oxidation states.
A variety of analytical techniques are employed for the detection and quantification of hexavalent chromium in water and soil samples. Spectrophotometric methods, often utilizing 1,5-diphenylcarbazide (B1670730) as a coloring reagent, are widely used for their simplicity and sensitivity. nih.govp2infohouse.org This method produces a distinct purple-colored complex with Cr(VI) that can be measured to determine its concentration.
Ion chromatography (IC) is another powerful technique for the separation and quantification of Cr(VI). electrochemsci.org IC can be coupled with various detectors, including UV-Vis detectors (after post-column derivatization) or inductively coupled plasma mass spectrometry (ICP-MS), to achieve very low detection limits. researchgate.net Standardized methods such as EPA Method 218.6 and SW-846 Method 7199 provide robust protocols for the determination of Cr(VI) in environmental samples using ion chromatography. electrochemsci.org
For soil and other solid matrices, the extraction of Cr(VI) prior to analysis is a critical step. Alkaline digestion is commonly used to solubilize Cr(VI) from the solid phase. samcotech.com Care must be taken during extraction to prevent the reduction of Cr(VI) to Cr(III) or the oxidation of Cr(III) to Cr(VI), which could lead to inaccurate results. researchgate.net
Table 2: Common Analytical Techniques for Hexavalent Chromium
| Technique | Principle | Typical Application |
| UV-Vis Spectrophotometry | Colorimetric reaction with 1,5-diphenylcarbazide. | Water and soil extracts. nih.govp2infohouse.org |
| Ion Chromatography (IC) | Separation of chromate ions followed by detection. | Water, wastewater, and soil extracts. electrochemsci.org |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free chromium atoms. | Can determine total chromium; speciation requires pre-separation. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Highly sensitive elemental analysis. | Can be coupled with IC for speciation. researchgate.net |
| Voltammetry | Electrochemical detection of Cr(VI). | Water samples. |
Characterizing the extent and concentration of chromate plumes in the subsurface is essential for effective site management. In-situ and subsurface characterization methods provide real-time or near real-time data, which can be more efficient and cost-effective than traditional monitoring well sampling and laboratory analysis.
Direct push technologies (DPT) offer a versatile platform for subsurface investigation. dtic.milclu-in.orgepa.govepa.govenviro.wiki These systems can be equipped with various sensors and sampling tools to collect soil and groundwater samples at discrete depths, allowing for high-resolution mapping of contaminant distribution. dtic.mil
Geophysical methods are non-invasive techniques that can be used to map the general extent of a contaminant plume. geospatialworld.nethgiworld.comsapub.orgresearchgate.netimwa.info Electrical resistivity and electromagnetic surveys can detect changes in the subsurface electrical conductivity caused by the presence of dissolved ionic contaminants like chromate. hgiworld.comsapub.org
For real-time monitoring, submersible sensors are being developed for the in-situ measurement of hexavalent chromium in groundwater. osti.govrealtechwater.com These sensors often utilize UV-Vis spectrophotometry to provide continuous data on Cr(VI) concentrations, which can be invaluable for tracking plume migration and the effectiveness of remediation efforts. osti.gov The use of multi-level sampling systems installed in monitoring wells also allows for a more detailed understanding of the vertical distribution of contaminants within an aquifer. nih.gov
Remediation and Recovery Technologies for Chromate-Containing Waste Streams
The remediation of water and soil contaminated with hexavalent chromium is a significant environmental challenge. Various technologies have been developed to treat chromate-containing waste streams, primarily focusing on the reduction of toxic Cr(VI) to the less harmful and less mobile Cr(III).
Chemical reduction is a widely used and effective method for treating Cr(VI) in industrial wastewater. researchgate.netsamcotech.comhach.com This process involves the addition of a reducing agent to the contaminated water, which donates electrons to the Cr(VI) ions, converting them to Cr(III). The resulting Cr(III) can then be precipitated as chromium hydroxide (B78521) [Cr(OH)₃] by adjusting the pH. hach.com
Commonly used reducing agents include:
Ferrous sulfate (B86663) (FeSO₄): This is an effective and relatively inexpensive reducing agent. researchgate.net
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅): These sulfur-based compounds are also widely used for Cr(VI) reduction. samcotech.comhach.com
Sulfur dioxide (SO₂): This can be bubbled through the wastewater to achieve reduction. hach.com
Zero-valent iron (ZVI): Nanoscale or microscale ZVI particles have a large surface area and are highly reactive, making them effective for the rapid reduction of Cr(VI). rsc.org
The efficiency of the chemical reduction process is highly dependent on pH, with acidic conditions (typically pH 2-3) favoring the reaction. researchgate.nethach.com After reduction, the pH is raised to precipitate the Cr(III).
Table 3: Comparison of Common Chemical Reducing Agents for Cr(VI)
| Reducing Agent | Chemical Formula | Key Features |
| Ferrous Sulfate | FeSO₄ | Cost-effective and widely available. researchgate.net |
| Sodium Bisulfite | NaHSO₃ | Commonly used in industrial wastewater treatment. samcotech.comhach.com |
| Zero-Valent Iron | Fe⁰ | Highly reactive, especially in nanoparticulate form. rsc.org |
| Tartaric Acid | C₄H₆O₆ | Can be used as a reductant in acidic conditions. nih.gov |
Electrolytic methods offer an alternative to traditional chemical reduction, often with the advantage of not requiring the addition of large amounts of chemicals. These processes use an electric current to drive the reduction of Cr(VI).
Electrocoagulation (EC) is a prominent electrolytic technique where sacrificial anodes, typically made of iron or aluminum, are used. nih.govresearchgate.netresearchgate.netredalyc.orgresearchgate.netmdpi.com As an electric current is applied, the anodes corrode and release metal ions (e.g., Fe²⁺ or Al³⁺) into the water. These ions act as coagulants and also facilitate the reduction of Cr(VI) to Cr(III). nih.gov The Cr(III) then precipitates as chromium hydroxide and can be removed along with the coagulated solids. The process is influenced by factors such as current density, pH, and electrode material. nih.govresearchgate.net
Electrochemical reduction is another method where Cr(VI) is directly or indirectly reduced at the cathode. electrochemsci.orgmdpi.comnih.govproquest.comacs.org In some systems, a redox mediator can be used to catalyze the reduction of Cr(VI) in the bulk solution, which can prevent the fouling of the electrode surface. nih.govacs.org This technology can be highly efficient and environmentally friendly as it minimizes sludge production compared to conventional chemical precipitation methods. mdpi.com
Sustainable Approaches to Chromate Waste Utilization and Minimization
The paradigm for managing industrial chromate waste is shifting from conventional disposal methods towards more sustainable strategies that emphasize waste minimization, resource recovery, and the creation of value-added products. These approaches are driven by the dual goals of mitigating the environmental impact of chromium contamination and enhancing economic viability through circular economy principles. Key strategies include the valorization of chromium-containing sludge, the adoption of advanced recovery technologies, and the application of life cycle assessments to guide the selection of environmentally sound treatment options.
Waste Valorization: Transforming Chromate Waste into Resources
A primary avenue for sustainable management of chromate waste involves its transformation into valuable materials, thereby reducing the need for landfilling and creating new economic opportunities. Research has demonstrated the feasibility of converting chromium-containing waste into pigments, construction materials, and catalysts.
Pigment Synthesis: Chromium recovered from industrial waste, particularly from the leather tanning industry, can serve as a precursor for the synthesis of various pigments. nih.govresearchgate.netresearchgate.net For instance, cobalt-chromite green and chrome-tin pink pigments have been successfully prepared from chromium extracted from leather shavings. nih.govresearchgate.net Similarly, calcined leather waste has been utilized to produce blue-green and black ceramic pigments. researchgate.net The process involves the solid-phase reaction of the recovered chromium oxide with other metal oxides at high temperatures. researchgate.netmdpi.com The quality and color characteristics of these pigments have been shown to be comparable to those produced from pure chromium compounds. nih.govresearchgate.net
Incorporation into Construction Materials: Chromium-containing sludge and dust from metallurgical processes can be effectively immobilized within construction materials. mdpi.com Ferrochrome dust has been used as a partial substitute for silicate (B1173343) in concrete production, with studies indicating enhanced performance of the resulting concrete. mdpi.com Another approach involves the thermal treatment of tannery sludge with coal fly ash, which immobilizes the chromium by incorporating it into stable crystalline phases like spinel and uvarovite. researchgate.net Leaching tests on these materials have shown that the chromium is effectively contained, minimizing the risk of environmental contamination. mdpi.comscispace.com
Catalyst Development: Industrial steel waste, such as mill scale, which is rich in iron oxides, has been repurposed as a catalyst for the reduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)). nih.gov In this application, the iron-rich waste acts as both a source of iron and a photocatalyst, facilitating the reduction of Cr(VI) in wastewater under specific conditions of pH and in the presence of a complexing agent. nih.gov
Advanced Recovery and Recycling Technologies
Technological advancements in chemical and biological treatments offer efficient methods for recovering chromium from wastewater and sludge, allowing for its reuse in industrial processes.
Chemical Precipitation: This is a widely used method for removing and recovering chromium from industrial effluents, particularly from tanneries. The process involves adjusting the pH of the wastewater to precipitate chromium as chromium hydroxide. cwejournal.orgresearchgate.net Different precipitating agents, such as sodium hydroxide (NaOH), calcium hydroxide (Ca(OH)₂), and magnesium oxide (MgO), have been investigated for their efficiency. cwejournal.orgresearchgate.net While all can achieve high removal efficiencies, MgO is often favored due to the lower volume and better settling characteristics of the resulting sludge. researchgate.net The recovered chromium can be redissolved and reused in the tanning process. researchgate.netmdpi.com
Table 1: Comparison of Chemical Precipitants for Chromium Recovery from Tannery Wastewater
| Precipitating Agent | Optimal pH | Chromium Removal Efficiency (%) | Relative Sludge Volume | Reference |
|---|---|---|---|---|
| Sodium Hydroxide (NaOH) | ~8.0 | ~99 | High | cwejournal.orgresearchgate.net |
| Calcium Hydroxide (Ca(OH)₂) | ~8.0 | ~99 | Moderate | cwejournal.orgresearchgate.net |
| Magnesium Oxide (MgO) | 9.8 - 10.3 | >99.9 | Low | researchgate.net |
Biosorption: This method utilizes low-cost agricultural waste and biomass to adsorb chromium from aqueous solutions. jetir.orgjeeng.net Materials such as cashew testa powder, Garcinia kola hulls, and Ziziphus lotus (B1177795) fruits have demonstrated significant potential for chromium biosorption. jetir.orgjeeng.netresearchgate.net The process is highly dependent on factors like pH, contact time, and initial chromium concentration. jetir.orgjeeng.netresearchgate.netnih.govedu.krd Kinetic studies often show that the pseudo-second-order model best describes the biosorption process, indicating that chemisorption is the rate-limiting step. jetir.orgjeeng.net
Table 2: Performance of Various Biosorbents for Hexavalent Chromium Removal
| Biosorbent | Optimal pH | Removal Efficiency (%) | Kinetic Model Fit | Reference |
|---|---|---|---|---|
| Anacardium occidentale (Cashew) Testa Powder | Not Specified | Up to 78.4% | Pseudo-second-order | jetir.org |
| Modified Garcinia kola Hull Particles | 2.0 | 96.25% | Pseudo-second-order | researchgate.net |
| Ziziphus lotus Fruits Powder | Not Specified | Up to 94.3% | Pseudo-second-order | jeeng.net |
| Laurus nobilis (Bay Leaf) | 4.0 | Up to 70.41% | Pseudo-second-order | edu.krd |
Bioelectrochemical Systems (BESs): Microbial fuel cells (MFCs) are an emerging technology for the simultaneous removal of hexavalent chromium and the generation of electricity. scilit.comresearchgate.netmdpi.com In a biocathode MFC, microorganisms facilitate the reduction of Cr(VI) to Cr(III), using electrons generated from the oxidation of organic matter in the anode chamber. researchgate.net Studies have demonstrated significant Cr(VI) reduction rates and power production. researchgate.net
Table 3: Performance of Biocathode Microbial Fuel Cells (MFCs) in Hexavalent Chromium Reduction
| Initial Cr(VI) Concentration (mg/L) | Specific Cr(VI) Reduction Rate (mg g⁻¹VSS h⁻¹) | Power Production (W m⁻³) | Current Density (A m⁻³) | Reference |
|---|---|---|---|---|
| 39.2 | 2.4 ± 0.2 | 2.4 ± 0.1 | 6.9 | researchgate.net |
Life Cycle Assessment (LCA) as a Decision-Making Tool
Life Cycle Assessment (LCA) is a crucial tool for evaluating the environmental performance of different chromate waste management strategies from a cradle-to-grave perspective. researchgate.netmdpi.comdntb.gov.ua LCA considers all stages of a process, including raw material extraction, manufacturing, use, and disposal, to quantify potential environmental impacts such as global warming potential, energy consumption, and toxicity. mdpi.comwaternz.org.nznih.gov
A life cycle assessment of a bioelectrochemical system for hexavalent chromium removal indicated a global warming potential of -0.44 kg CO₂-equivalent per kg of chromium recovered, representing a potential saving of up to 97% compared to existing technologies. nih.gov Such analyses provide a scientific basis for selecting the most sustainable and environmentally benign technologies for chromate waste treatment and utilization. researchgate.netdntb.gov.ua By comparing the environmental footprints of different options, such as conventional chemical precipitation versus emerging bio-based technologies, industries and policymakers can make more informed decisions that align with the principles of a circular economy and sustainable development.
Toxicological and Carcinogenic Mechanisms of Hexavalent Chromium Compounds Including Sodium Chromate
Cellular Uptake and Intracellular Reduction Pathways of Chromate (B82759)
The journey of chromate into a cell and its subsequent chemical transformations are critical to its toxicity. Due to its structural similarity to sulfate (B86663) and phosphate (B84403) ions, hexavalent chromium in the form of chromate (CrO₄²⁻) is readily taken up by cells through anion transport channels. wikipedia.orgnih.govoup.com This transport is an active process, allowing for the accumulation of chromium within the cell. nih.govmdpi.com
Once inside the cell, Cr(VI) undergoes a series of reduction reactions, ultimately being converted to the more stable trivalent chromium (Cr(III)) state. nih.govtandfonline.com This reduction is a key step in chromium's toxicity, as Cr(VI) itself is not directly reactive with DNA. nih.govnih.gov The primary intracellular reducing agents are ascorbate (B8700270) (Vitamin C) and glutathione (B108866) (GSH), with cysteine also playing a role. nih.govnih.govoup.com This process is not a simple one-step conversion. Instead, it proceeds through highly reactive intermediate states, including pentavalent chromium (Cr(V)) and tetravalent chromium (Cr(IV)). mdpi.comaaem.pl These intermediates are believed to be directly responsible for much of the genotoxicity and carcinogenicity associated with Cr(VI) exposure. aaem.pl The reduction process effectively traps chromium inside the cell, as Cr(III) does not easily permeate cell membranes. nih.govtera.org
The intracellular environment significantly influences the reduction process and the resulting toxic species. For instance, ascorbate-driven reduction is much faster than that by thiols and bypasses the formation of Cr(V) as the initial intermediate. nih.govnih.gov
Genotoxicity and DNA Damage Mechanisms Induced by Chromium(VI)
The genotoxicity of hexavalent chromium is not a direct action of the chromate ion itself, but rather a consequence of its intracellular reduction. nih.govaaem.pl The reactive intermediates and the final Cr(III) product can all interact with and damage the genetic material of the cell. aaem.ploup.com
Formation of Chromium-DNA Adducts and Their Characterization
The ultimate product of intracellular chromate reduction, Cr(III), can form stable covalent bonds with DNA, creating what are known as chromium-DNA adducts. nih.govnih.gov These adducts are considered the primary mutagenic and genotoxic lesions caused by Cr(VI) exposure. nih.gov
Several types of Cr-DNA adducts have been identified:
Binary Cr-DNA Adducts: These involve the direct binding of a Cr(III) ion to the DNA molecule. oup.com While they can be formed, some researchers suggest that their prevalence might be overestimated due to the disruption of other adduct types during DNA isolation. oup.com
Ternary Cr-DNA Adducts: These are more complex structures where the Cr(III) ion is linked to both DNA and another molecule, typically the reducing agent or an amino acid. nih.govoup.com Examples include ascorbate-Cr-DNA, glutathione-Cr-DNA, and cysteine-Cr-DNA adducts. nih.govoup.com These ternary adducts are considered to be significantly more mutagenic than binary adducts. oup.com
DNA-Protein Cross-links (DPCs): In this type of damage, a chromium ion forms a bridge between DNA and a nearby protein. aaem.pl
Interstrand Cross-links (ICLs): These are particularly cytotoxic lesions where a chromium ion links the two strands of the DNA double helix. acs.orgduke.edu
The formation of these adducts is influenced by factors such as the local concentration of reducing agents and the pH. acs.org The primary binding sites for chromium on DNA are the guanine (B1146940) and, to a lesser extent, adenine (B156593) bases. nih.gov
| Adduct Type | Description | Key Features |
|---|---|---|
| Binary Cr-DNA Adducts | Direct binding of Cr(III) to DNA. | Considered weakly mutagenic. oup.com |
| Ternary Cr-DNA Adducts | Cr(III) links DNA to another molecule (e.g., ascorbate, glutathione). | Highly mutagenic; the most abundant form of Cr(III)-DNA adducts. oup.comacs.org |
| DNA-Protein Cross-links (DPCs) | Cr(III) forms a bridge between DNA and a protein. | Contributes to genotoxicity. aaem.pl |
| Interstrand Cross-links (ICLs) | Cr(III) links the two strands of the DNA double helix. | Particularly cytotoxic lesions. acs.orgduke.edu |
Role of Reactive Oxygen Species (ROS) in Chromium-Induced DNA Damage
During the intracellular reduction of Cr(VI) to Cr(III), reactive oxygen species (ROS) are generated. mdpi.commdpi.com These are highly reactive molecules, including superoxide (B77818) anions and hydroxyl radicals, that can cause widespread damage to cellular components. mdpi.comnih.gov
ROS contribute to chromium's genotoxicity through several mechanisms:
Oxidative DNA Damage: ROS can directly attack the DNA molecule, leading to lesions such as 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. bmj.com This type of damage can lead to mutations if not properly repaired. bmj.com
DNA Strand Breaks: The interaction of ROS with DNA can cause both single and double-strand breaks in the DNA backbone. plos.org Double-strand breaks are particularly dangerous and can lead to chromosomal instability. mdpi.com
While ROS are a significant factor, some research indicates that the direct formation of Cr(III)-DNA adducts is the dominant pathway for genotoxicity, especially in the presence of physiological levels of ascorbate which can suppress certain ROS-generating pathways. nih.govnih.gov
Modulation of DNA Repair Pathways by Chromate Exposure
Cells possess sophisticated DNA repair mechanisms to counteract the constant threat of DNA damage. However, exposure to chromate can interfere with these vital systems.
Chromate exposure has been shown to:
Inhibit Homologous Recombination (HR): Long-term exposure to Cr(VI) can suppress the HR pathway, which is a major mechanism for repairing DNA double-strand breaks. mdpi.comresearchgate.net This is achieved in part by decreasing the levels of key repair proteins like RAD51. mdpi.com
Affect Mismatch Repair (MMR): The MMR system is crucial for correcting errors made during DNA replication. Chromate can disrupt MMR, leading to an increased frequency of mutations. plos.org This can occur through the silencing of MMR genes like MLH1 via epigenetic mechanisms. plos.org
Induce Error-Prone Repair: By inhibiting high-fidelity repair pathways like HR, chromate can force the cell to rely on more error-prone mechanisms, which can introduce mutations during the repair process itself. researchgate.net
The modulation of DNA repair pathways is a critical aspect of chromium-induced carcinogenesis, as it allows DNA damage to persist and accumulate, increasing the likelihood of cancer-causing mutations. mdpi.comresearchgate.net
Systemic Toxicological Manifestations Beyond Carcinogenesis
Hexavalent chromium [Cr(VI)] compounds, including sodium chromate, are recognized for their toxicity to various organ systems, independent of their carcinogenic properties. mdpi.comwww.gov.uk Following absorption, which can occur via inhalation, ingestion, or dermal contact, Cr(VI) is distributed to tissues throughout the body. www.gov.ukosha.gov The toxic effects are largely mediated by the intracellular reduction of Cr(VI) to trivalent chromium [Cr(III)]. This process generates reactive oxygen species (ROS) and chromium intermediates, leading to oxidative stress, cellular damage, and apoptosis. mdpi.comnih.govmdpi.com While Cr(III) is an essential trace mineral, Cr(VI) is significantly more toxic due to its ability to cross cell membranes via non-specific anion carriers. nih.govwikipedia.org Systemic toxicity can manifest in the respiratory, cardiovascular, gastrointestinal, hepatic, renal, and neurological systems. www.gov.uk
Renal Toxicity
The kidneys are a primary target for Cr(VI) toxicity, as they are responsible for excreting absorbed chromium. alphachem.com.auilo.org Acute and chronic exposure to Cr(VI) can lead to severe renal damage, particularly affecting the proximal renal tubular cells. osha.govnih.gov Clinical evidence indicates that Cr(VI) exposure can result in acute tubular necrosis, where the tubular epithelium is directly damaged, and less frequently, interstitial renal injury. nih.govservice.gov.uk This damage can significantly impair renal function, sometimes necessitating hemodialysis. nih.gov
The underlying mechanism of Cr(VI)-induced nephrotoxicity is linked to oxidative stress. mdpi.com Once inside renal cells, Cr(VI) is reduced, producing a surplus of ROS. nih.gov This oxidative stress triggers cellular dysfunction and apoptosis. nih.govmdpi.com Studies in human renal cell lines have shown that exposure to potassium dichromate, a Cr(VI) compound, induces both intrinsic (mitochondrial) and extrinsic apoptotic pathways, indicated by the upregulation of markers like cleaved caspase-3, BAX, and cleaved caspase-8. nih.gov
Hepatic Toxicity
The liver is another major organ affected by Cr(VI) toxicity. osha.govoxfordlabchem.comnj.gov As a central site for metabolism and detoxification, the liver is susceptible to damage from systemically absorbed chromium. peerj.com Animal studies have demonstrated that oral exposure to Cr(VI) compounds leads to various liver effects. epa.gov These include histological changes such as inflammatory effects, histiocytic infiltration, fatty changes (lipid accumulation or vacuolation), and signs of hepatocellular injury like elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). epa.govfrontiersin.orgeuropa.eu
Similar to renal toxicity, the mechanism of hepatotoxicity involves the generation of free radicals and reactive intermediates during the intracellular reduction of Cr(VI). epa.gov This results in oxidative stress, mitochondrial dysfunction, inflammation, and apoptosis in liver cells. peerj.comepa.gov Studies have shown that even low-dose exposure to Cr(VI) can induce mitophagy, a selective form of autophagy for damaged mitochondria, in rat livers, further indicating mitochondrial impairment. peerj.com
Reproductive and Developmental Toxicity
Hexavalent chromium compounds have been shown to exert toxic effects on the reproductive systems of both males and females in animal models. industrialchemicals.gov.auca.govepa.gov In males, exposure has been linked to reduced fertility, decreased weights of testes and seminal vesicles, and significant reductions in sperm counts. ca.govca.gov Studies in rats have also shown visible disruption in the arrangement of germ cells within the seminiferous tubules. ca.gov
In females, animal studies have reported delayed sexual maturation and reduced fertility. ca.gov Exposure to Cr(VI) during gestation has been associated with increased pre- and post-implantation losses, resorptions, and a decrease in the number of fetuses. industrialchemicals.gov.au
Developmental toxicity has also been observed, with common findings in animal studies including reductions in fetal weight and litter size. ca.govepa.govnih.gov The California Office of Environmental Health Hazard Assessment (OEHHA) has identified Cr(VI) compounds as causing reproductive toxicity, encompassing developmental, male reproductive, and female reproductive toxicity based on scientifically valid testing. ca.gov However, the evidence for female reproductive toxicity in humans is considered inadequate. epa.govepa.gov
Gastrointestinal and Hematological Toxicity
The gastrointestinal (GI) tract is a site of both direct contact toxicity and systemic effects. Ingestion of Cr(VI) can cause corrosive damage, leading to symptoms like nausea, vomiting, abdominal pain, and diarrhea. service.gov.uknoaa.gov Animal studies have shown that Cr(VI) can induce histological effects, including hyperplasia in the small intestine. epa.govepa.gov
Hematological effects have also been reported. Cr(VI) is considered hemotoxic; it can damage blood cells through oxidation, potentially leading to hemolysis. wikipedia.org Studies in rodents have reported changes in hematological parameters consistent with regenerative microcytic hypochromic anemia. epa.gov Other potential effects include changes in leukocyte and neutrophil levels. frontiersin.org
Table 1: Summary of Systemic Toxicological Effects of Hexavalent Chromium (Non-Carcinogenic) This table is interactive. You can sort and filter the data.
| Target Organ System | Key Toxicological Manifestations | Supporting Research Findings (Species) | Primary Mechanism | Citations |
|---|---|---|---|---|
| Kidney | Acute tubular necrosis, interstitial injury, impaired renal function | Human, Rat | Oxidative stress, apoptosis | osha.govnih.govmdpi.comservice.gov.uk |
| Liver | Inflammation, fatty changes (lipid accumulation), elevated serum enzymes (ALT, AST), histiocytic infiltration | Human, Rat, Mouse, Broiler Chicken | Oxidative stress, mitochondrial dysfunction, apoptosis, mitophagy | mdpi.compeerj.comepa.govfrontiersin.orgeuropa.eu |
| Reproductive (Male) | Reduced fertility, decreased sperm count, altered testis structure | Rat, Mouse | Not fully elucidated | industrialchemicals.gov.auca.govepa.govca.gov |
| Reproductive (Female) | Reduced fertility, delayed sexual maturation, increased implantation loss | Rat, Mouse | Not fully elucidated | industrialchemicals.gov.auca.govca.gov |
| Developmental | Reduced fetal/offspring weight, reduced litter size, increased resorptions | Rat, Mouse | Not fully elucidated | industrialchemicals.gov.auca.govepa.govnih.gov |
| Gastrointestinal | Irritation, ulceration, hyperplasia, gastroenteritis | Human, Rat, Mouse | Direct corrosive action, cellular damage | service.gov.ukepa.govepa.govnoaa.gov |
| Hematological | Hemolysis, regenerative microcytic hypochromic anemia | Human, Rat, Mouse | Oxidative damage to blood cells | wikipedia.orgepa.govepa.govfrontiersin.org |
Research Applications of Sodium Chromate in Specialized Fields
Pharmaceutical Synthesis and Diagnostic Reagent Development
In the healthcare and pharmaceutical sectors, sodium chromate (B82759) serves as a vital component in several processes. marketresearchintellect.com It functions as a reagent in the chemical synthesis of various pharmaceutical compounds, facilitating reactions necessary for the production of active pharmaceutical ingredients (APIs). marketresearchintellect.com Its role as a powerful oxidizing agent is leveraged in organic chemistry to convert primary alcohols into carboxylic acids and secondary alcohols to ketones, which are essential transformations in drug synthesis. wikipedia.orgiasbaba.com
A significant application of sodium chromate is in the development of diagnostic reagents. spectrumchemical.comebi.ac.uk Specifically, its radioactive isotope form, this compound Cr-51, is used in nuclear medicine. ontosight.ai This compound is employed to label red blood cells, which allows for the measurement of red blood cell volume and the study of their survival and kinetics. iasbaba.comspectrumchemical.comontosight.aiupichem.comnih.gov This labeling technique is a critical diagnostic tool in hematology. spectrumchemical.com The process helps in determining red blood cell mass and is also used for leukocyte labeling to image and track white blood cells during infections or inflammation. ontosight.ai
Advanced Materials Science: Corrosion Inhibition Systems and Their Mechanisms
This compound is widely recognized for its efficacy as a corrosion inhibitor, particularly in the petroleum industry and for protecting various metals and alloys, including aluminum, steel, and zinc. wikipedia.orgspectrumchemical.commuscatchemical.comtaylorandfrancis.com Chromates are classified as passivating or anodic inhibitors, which function by causing a significant anodic shift in the corrosion potential, thereby forcing the metal surface into a passive state. taylorandfrancis.comuv.mx The protective action stems from the hexavalent chromium (Cr(VI)) ion. taylorandfrancis.com Even at low concentrations, typically between 0.04% and 0.1%, this compound can effectively inhibit corrosion in aqueous systems. uv.mx
The effectiveness of chromate inhibitors is influenced by factors such as temperature and the concentration of other ions like chloride. uv.mx For instance, studies on aluminum have shown that the effectiveness of chromate inhibition is dependent on the type of cation present, with chromates of Group II cations (like magnesium) being generally more effective than those from Group I (like sodium) in neutral and alkaline solutions. ampp.org
Mechanism of Passivation Layer Formation on Metal Substrates
The primary mechanism of corrosion inhibition by this compound involves the formation of a non-metallic, protective passivation layer on the metal surface. bwb-group.comwikipedia.org This process, often called chromating, creates a thin, durable, and corrosion-resistant film. bwb-group.comgalvanizeit.org
When a metal surface comes into contact with a chromate solution, an electrochemical reaction occurs. ultra-union.com For metals like zinc and aluminum, the hexavalent chromium (Cr⁶⁺) in the chromate ion is reduced to trivalent chromium (Cr³⁺). galvanizeit.orgdtic.mil This reduction is coupled with the oxidation of the substrate metal. galvanizeit.org The resulting trivalent chromium precipitates on the surface as an insoluble hydrated oxide (like chromium hydroxide (B78521), Cr(OH)₃) or a mixed oxide film. galvanizeit.orgmdpi.com
This newly formed layer acts as a physical barrier, isolating the metal from the corrosive environment. mdpi.com The film is typically amorphous and has a gel-like structure. wikipedia.org A key feature of chromate-derived passivation layers is the inclusion of soluble hexavalent chromium, which imparts a "self-healing" characteristic. If the protective film is scratched or damaged, the soluble Cr(VI) can migrate to the exposed area and re-passivate the surface. galvanizeit.org On aluminum, the chromate-formed layer is more protective due to its high electronic resistance and low dissolution rate, and it helps prevent the penetration of aggressive ions like chloride. uv.mx
Table 1: Key Steps in Chromate Passivation Layer Formation
| Step | Description | Chemical Species Involved |
|---|---|---|
| 1. Metal Dissolution (Anodic Reaction) | The substrate metal is oxidized at local anodic sites, releasing electrons. | Zn → Zn²⁺ + 2e⁻ (for Zinc) |
| 2. Chromate Reduction (Cathodic Reaction) | Hexavalent chromium (Cr⁶⁺) is reduced to trivalent chromium (Cr³⁺) at cathodic sites, consuming electrons. | HCrO₄⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O galvanizeit.org |
| 3. pH Increase | The consumption of H⁺ ions during the reduction process leads to a local increase in pH at the metal-solution interface. | |
| 4. Film Precipitation | The newly formed Cr³⁺ ions precipitate as chromium hydroxide or mixed oxides, forming the passivation layer. | Cr³⁺ + 3OH⁻ → Cr(OH)₃ |
| 5. Self-Healing | Soluble Cr⁶⁺ trapped within the layer can be released to repair local damage to the film. | CrO₄²⁻ |
Electrochemical Studies of Corrosion Inhibition Performance
Electrochemical methods are extensively used to study the performance and mechanism of corrosion inhibitors like this compound. nasa.govmdpi.com Techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and open circuit potential (OCP) measurements provide quantitative data on how inhibitors affect corrosion rates and electrode kinetics. mdpi.comampp.org
Studies have shown that this compound acts as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions. ampp.orgikprress.org Potentiodynamic polarization curves for aluminum alloys in the presence of this compound show a shift in the corrosion potential and a reduction in the corrosion current density. ikprress.org The addition of this compound has been found to raise the pitting potential of AA7050-T7451 aluminum alloy in chloride solutions, indicating enhanced resistance to localized corrosion. ampp.org
EIS studies reveal that the presence of this compound increases the charge transfer resistance of the metal-electrolyte interface, which is indicative of effective corrosion inhibition. mdpi.comcsic.es For example, research on steel has demonstrated that multi-component inhibitors containing inorganic substances that form protective precipitates can achieve charge transfer resistance values as high as 932.19 kΩ·cm² after 60 days of immersion. mdpi.com Electrochemical investigations comparing this compound to other inhibitors, such as cerium nitrate (B79036), have confirmed its high efficiency in reducing corrosion currents and maintaining a high impedance modulus over time. csic.es
Bioinorganic Chemistry: Molecular Interactions with Biological Systems
The interaction of chromium compounds with biological systems is a significant area of research in bioinorganic chemistry, largely driven by the contrasting biological roles of its different oxidation states. rsc.org While trivalent chromium (Cr(III)) was once considered an essential micronutrient, hexavalent chromium (Cr(VI)), the form present in this compound, is recognized as a toxic and carcinogenic agent. ebi.ac.ukrsc.org
The biological activity of chromium is dictated by its speciation. rsc.org Cr(VI) compounds like this compound are readily taken up by cells through anion transport channels. hcpgcollege.edu.in Once inside the cell, Cr(VI) undergoes a series of reduction reactions, forming reactive intermediates such as Cr(V) and Cr(IV), before ultimately yielding the more stable Cr(III) state. rsc.org These reactive intermediates, along with the final Cr(III) products, can interact with and damage biological macromolecules, including DNA and proteins. ebi.ac.ukrsc.org The formation of Cr(III)-DNA and Cr(III)-protein adducts is believed to be a key mechanism behind the genotoxicity of hexavalent chromium. rsc.org
Elucidation of Chromium Speciation and Biological Activity
Understanding the speciation of chromium—that is, the specific chemical forms in which it exists—is crucial for explaining its biological effects. tandfonline.com The toxicity of chromium is highly dependent on its oxidation state. researchgate.net Cr(VI) is significantly more toxic and carcinogenic than Cr(III) primarily due to its higher solubility, bioavailability, and strong oxidizing nature. researchgate.netnih.gov
Inside biological systems, the speciation of chromium is dynamic. After uptake, Cr(VI) is reduced by endogenous antioxidants and proteins. scispace.com This intracellular reduction process is complex and can generate reactive oxygen species (ROS) and chromium intermediates that contribute to oxidative stress and cellular damage. ebi.ac.ukrsc.org
Research focuses on identifying and quantifying the different chromium species in biological samples like blood, urine, and tissues to understand its metabolism and toxicity. researchgate.net Studies on whole blood have shown that after exposure to Cr(VI) from sources like this compound, it can be taken up by red blood cells and reduced, while Cr(III) tends to bind with proteins and other ligands in the plasma. rsc.org The distinct biological activities of chromium species are summarized in the table below.
Table 2: Comparison of Biological Characteristics of Chromium Species
| Characteristic | Chromium (VI) | Chromium (III) |
|---|---|---|
| Source Example | This compound (Na₂CrO₄) | Chromium(III) chloride (CrCl₃) |
| Cellular Uptake | Readily transported into cells via anion channels. hcpgcollege.edu.in | Poorly absorbed by cells. scispace.com |
| Biological Role | Known human carcinogen and toxicant. ebi.ac.ukrsc.org | Previously considered an essential trace element, though this is now debated. rsc.org |
| Reactivity | Strong oxidizing agent; reduced intracellularly. rsc.org | Kinetically inert; forms stable complexes with biological ligands. rsc.org |
| Interaction with DNA | Indirectly causes DNA damage through reactive intermediates and oxidative stress. ebi.ac.ukrsc.org | Can directly bind to DNA to form adducts, which are considered the ultimate mutagenic lesions. rsc.org |
Catalyst Design and Engineering Utilizing Chromium Species
Chromium species derived from compounds like this compound are utilized in the design and engineering of catalysts for various chemical reactions. This compound itself can act as an oxidant in organic synthesis. wikipedia.orgiasbaba.com It is also a precursor for producing other chromium compounds, such as chromium trioxide and sodium dichromate, which have broader catalytic applications. wikipedia.orgatamanchemicals.com
In industrial processes, chromate plays a role in catalysis. For example, in the production of sodium chlorate (B79027), sodium dichromate is added to the electrolyte to catalyze the chlorate formation reaction, which enhances the process efficiency and safety. researchgate.net
Recent research in catalyst engineering has explored the use of chromium species to enhance catalytic activity and selectivity. For instance, chromium dopants have been introduced into nickel-iron layered double hydroxide (NiFe-LDH) catalysts by immersing them in a this compound solution. oaepublish.com In this design, the incorporated nanosized Cr₂O₃ and chromate anions (CrO₄²⁻) act as Lewis acid sites, which can enrich the local concentration of hydroxide ions and repel chloride ions. This modification creates a surface with selective adsorption properties, boosting performance in reactions like the oxygen evolution reaction (OER), which is crucial for green hydrogen production. oaepublish.com
Q & A
Q. What safety protocols are critical when handling sodium chromate in laboratory settings?
Researchers must adhere to OSHA’s Chromium VI Standard (29 CFR 1910.1026), which mandates:
- Establishment of regulated, marked handling areas.
- Use of local exhaust ventilation or enclosed processes to limit airborne exposure .
- Personal protective equipment (PPE), including chemically resistant gloves, eye protection, and NIOSH-approved respirators for dust control .
- Storage in tightly sealed containers away from reducing agents, combustibles, and acids to prevent violent reactions .
- Immediate access to eye wash stations and emergency showers .
Q. How does pH influence the equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in aqueous solutions?
The equilibrium is pH-dependent and follows:
- Acidic conditions (e.g., adding H₂SO₄): Shift equilibrium toward orange dichromate formation.
- Alkaline conditions (e.g., adding NaOH): Favor yellow chromate ions. Researchers can manipulate pH to study redox behavior or optimize reaction conditions for synthesis .
Q. What analytical methods are recommended for quantifying this compound in solution?
- Spectrophotometry : Use test kits (e.g., COD/chloride analysis) with calibration against standard solutions. Prepare Cl⁻ standards by dissolving 32.9 g NaCl in 1 L water (20 g/L Cl⁻) .
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection for speciation of Cr(VI) compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data between human and marine mammal cells exposed to this compound?
- Key finding : Human lung cells exhibit higher this compound sensitivity (e.g., 38% metaphase damage at 2.5 µM) than whale cells (13% at same dose) due to reduced Cr uptake in marine cells .
- Methodological adjustment : Normalize cytotoxicity data to intracellular chromium concentration. For example, at 600 µM intracellular Cr, human cells show 65% survival vs. 49% in whale cells, indicating species-specific metabolic responses .
- Experimental design : Use isotopically labeled Cr(VI) to track uptake kinetics and correlate with genotoxicity endpoints (e.g., chromosome aberrations) .
Q. What kinetic models describe the solid-phase synthesis of this compound from chromium oxide (Cr₂O₃)?
- Topochemical reaction model : Conversion occurs at the Cr₂O₃ particle surface, with a phase boundary-controlled mechanism.
- Activation energy : 39 kJ/mol, derived from Arrhenius plots of reaction rates at 300–600°C .
- Validation : XRD and SEM-EDS confirm Cr₂O₃ → Na₂CrO₄ conversion without intermediate phases .
Q. How do regulatory constraints (e.g., EU Directive 2011/65/EU) impact this compound use in long-term research applications?
- Exemption criteria : this compound may be used in articles (e.g., gas absorption heat pumps) if release into the environment is prevented and no public exposure occurs during operational lifespan (e.g., 24 years without refilling) .
- Compliance strategy : Document containment protocols and conduct lifecycle assessments to justify exemptions for industrial research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
